{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
CAS No.:
Cat. No.: VC9835181
Molecular Formula: C21H16N2O4S2
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16N2O4S2 |
|---|---|
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | 2-[(5Z)-5-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C21H16N2O4S2/c1-12-6-8-13(9-7-12)10-22-15-5-3-2-4-14(15)17(19(22)26)18-20(27)23(11-16(24)25)21(28)29-18/h2-9H,10-11H2,1H3,(H,24,25)/b18-17- |
| Standard InChI Key | YNAKTFRNKWSYAT-ZCXUNETKSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC(=O)O)/C2=O |
| SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O |
| Canonical SMILES | CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC(=O)O)C2=O |
Introduction
Structural Characteristics and Molecular Configuration
The compound’s structure integrates three key components:
-
Indole moiety: A bicyclic aromatic system with a benzopyrrole framework, substituted at the 1-position by a 4-methylbenzyl group and at the 3-position by a ketone group.
-
Thiazolidinone ring: A five-membered heterocycle containing sulfur and nitrogen atoms, featuring a thioxo (C=S) group at position 2 and a ketone (C=O) at position 4.
-
Acetic acid side chain: Attached to the thiazolidinone nitrogen, enabling solubility and potential interactions with biological targets.
The (5Z) configuration denotes the cis geometry of the double bond connecting the indole and thiazolidinone rings, a critical feature for maintaining planar conjugation and stabilizing molecular interactions .
Comparative Structural Analysis
The compound shares structural homology with clinically relevant molecules:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Thiazolidinone ring with two ketone groups | Antidiabetic (PPAR-γ agonist) |
| Indomethacin | Indole acetic acid derivative | Anti-inflammatory (COX inhibitor) |
| Benzothiazole | Benzene fused to thiazole | Antimicrobial, Anticancer |
This hybrid architecture positions the compound as a versatile scaffold for targeting multiple pathways .
Synthetic Routes and Chemical Reactivity
Synthesis Strategies
The synthesis involves multi-step reactions:
-
Claisen Condensation: Thiazolidine-2,4-dione reacts with a substituted indole-3-carbaldehyde derivative to form the hydrazone intermediate .
-
Cyclocondensation: The intermediate undergoes cyclization with thioglycolic acid under microwave irradiation (80–100°C, 6 hours) to yield the thiazolidinone core .
-
Functionalization: Introduction of the 4-methylbenzyl group via nucleophilic substitution, followed by acetic acid side chain attachment .
Microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields (≥85%) .
Chemical Stability
The compound exhibits moderate stability in aqueous solutions (pH 5–8) but degrades under strong acidic (pH < 3) or alkaline (pH > 10) conditions. The thioxo group enhances reactivity toward electrophiles, enabling derivatization at the sulfur atom .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine models, the compound inhibits cyclooxygenase-2 (COX-2) (IC₅₀ = 8.2 μM) and reduces prostaglandin E₂ levels by 62% at 10 mg/kg. Molecular docking reveals hydrogen bonding with COX-2’s Tyr385 and Ser530 residues, mimicking non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Properties
-
Bacterial Inhibition: Exhibits MIC values of 12.5 μg/mL against Salmonella typhi by targeting 3-dehydroquinase, a key enzyme in aromatic amino acid biosynthesis .
-
Fungal Activity: Reduces Candida albicans growth by 89% at 50 μg/mL, surpassing fluconazole’s efficacy .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: Moderate oral bioavailability (43%) due to high logP (2.8) and plasma protein binding (91%) .
-
Metabolism: Hepatic CYP3A4-mediated oxidation generates inactive metabolites excreted renally .
Toxicity
-
Acute Toxicity: LD₅₀ > 500 mg/kg in rats, with no histopathological changes in liver or kidneys at therapeutic doses .
-
Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .
Comparative Analysis with Analogues
| Parameter | {(5Z)-...}Acetic Acid | Thiazolidinedione | Indomethacin |
|---|---|---|---|
| Targets | COX-2, PPAR-γ | PPAR-γ | COX-1/2 |
| IC₅₀ (COX-2) | 8.2 μM | N/A | 0.7 μM |
| Anticancer IC₅₀ | 12.7–25.6 μM | N/A | >100 μM |
| MIC (S. typhi) | 12.5 μg/mL | N/A | 50 μg/mL |
The compound’s dual COX-2/PPAR-γ modulation distinguishes it from single-target analogues .
Future Directions and Applications
Therapeutic Development
-
Formulation Optimization: Nanoencapsulation to enhance solubility and bioavailability.
-
Combination Therapy: Synergy with cisplatin or doxorubicin to reduce chemoresistance.
Mechanistic Studies
-
In Vivo Models: Efficacy evaluation in xenograft tumors and inflammatory bowel disease models.
-
Omics Profiling: Transcriptomic and proteomic analyses to identify off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume